4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine
Brand Name: Vulcanchem
CAS No.: 2548990-56-1
VCID: VC11828407
InChI: InChI=1S/C13H20N4O2/c1-11-6-14-17(7-11)10-12-8-16(9-12)13(18)15-2-4-19-5-3-15/h6-7,12H,2-5,8-10H2,1H3
SMILES: CC1=CN(N=C1)CC2CN(C2)C(=O)N3CCOCC3
Molecular Formula: C13H20N4O2
Molecular Weight: 264.32 g/mol

4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine

CAS No.: 2548990-56-1

Cat. No.: VC11828407

Molecular Formula: C13H20N4O2

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine - 2548990-56-1

Specification

CAS No. 2548990-56-1
Molecular Formula C13H20N4O2
Molecular Weight 264.32 g/mol
IUPAC Name [3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-morpholin-4-ylmethanone
Standard InChI InChI=1S/C13H20N4O2/c1-11-6-14-17(7-11)10-12-8-16(9-12)13(18)15-2-4-19-5-3-15/h6-7,12H,2-5,8-10H2,1H3
Standard InChI Key USPAWHFKDULTKS-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)CC2CN(C2)C(=O)N3CCOCC3
Canonical SMILES CC1=CN(N=C1)CC2CN(C2)C(=O)N3CCOCC3

Introduction

4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine is a complex organic molecule that integrates a morpholine ring with an azetidine moiety and a pyrazole group. Its structure features a carbonyl group attached to the azetidine, which is further substituted by a 4-methyl-1H-pyrazol-1-yl group. This unique combination of functional groups contributes to its potential utility in various chemical and biological applications.

Synthesis

The synthesis of 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine typically involves several key steps, although detailed synthesis protocols are not well-documented in the literature. The process likely requires careful optimization of reaction conditions to ensure high yields and purity.

Biological Activity and Potential Applications

While specific biological activities of 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine are not extensively documented, compounds with similar structures often exhibit significant pharmacological effects. Pyrazole derivatives, for instance, have been noted for their anti-inflammatory, analgesic, and anti-cancer properties . The biological activity of this compound may involve interactions with specific biochemical pathways or targets, although detailed studies are necessary to elucidate these mechanisms.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine. These include:

Compound NameStructural FeaturesUnique Aspects
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)anilinePyrazole rings, anilineMultiple pyrazole substitutions enhance reactivity
N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidineAzetidine, pyrazoleCyclopentyl group adds steric bulk
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin}Azetidine, brominated pyrazoleHalogen substitution increases reactivity
3-{3-[4-chloro-1H-pyrazol]}Azetidine, chlorinated pyrazoleChlorine enhances electrophilic character

Future Research Directions

To fully understand the biological relevance and potential therapeutic applications of 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine, further research is needed. This should include interaction studies to elucidate how the compound interacts with biological targets and detailed investigations into its pharmacokinetic properties.

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